molecular formula C19H21N3O2 B2895431 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide CAS No. 2418707-43-2

4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide

Katalognummer B2895431
CAS-Nummer: 2418707-43-2
Molekulargewicht: 323.396
InChI-Schlüssel: HZHMRJGGXMSZJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide, also known as AZD1775, is a small molecule inhibitor that targets Wee1 kinase. Wee1 kinase is a protein that plays a crucial role in the regulation of the cell cycle. AZD1775 has been shown to have potential in cancer treatment due to its ability to sensitize cancer cells to DNA-damaging agents.

Wirkmechanismus

4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide works by inhibiting Wee1 kinase, which is a key regulator of the cell cycle. Wee1 kinase plays a crucial role in the G2 checkpoint, which is responsible for ensuring that DNA damage is repaired before the cell enters mitosis. Inhibition of Wee1 kinase leads to premature entry into mitosis, which results in DNA damage and cell death.
Biochemical and Physiological Effects:
In preclinical models, 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide has been shown to sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy. This sensitization occurs by inhibiting Wee1 kinase, which leads to the activation of the DNA damage response pathway and ultimately cell death. 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide has also been shown to have anti-tumor activity in various cancer types.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide in lab experiments is its ability to sensitize cancer cells to DNA-damaging agents. This allows for the evaluation of the efficacy of various cancer treatments. However, one limitation of using 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide is its potential toxicity to normal cells, which may limit its clinical use.

Zukünftige Richtungen

There are several future directions for the research of 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide. One possible direction is the development of combination therapies that include 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide and other DNA-damaging agents. Another direction is the investigation of the potential use of 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide in combination with immunotherapy. Additionally, further research is needed to determine the optimal dosing and scheduling of 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide in clinical trials.

Synthesemethoden

The synthesis of 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide involves a multi-step process that starts with the reaction of 4-bromo-N-(pyridin-2-yl)benzamide with cyclopropylmethylamine to form an intermediate. This intermediate is then treated with sodium hydride and 2-(chloromethyl)oxirane to produce the final product.

Wissenschaftliche Forschungsanwendungen

4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide has been extensively studied in preclinical models and has shown promising results in cancer treatment. It has been shown to sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy. This sensitization occurs by inhibiting Wee1 kinase, which leads to the activation of the DNA damage response pathway and ultimately cell death.

Eigenschaften

IUPAC Name

4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c23-19(21-18-3-1-2-10-20-18)15-6-8-17(9-7-15)24-13-16-12-22(16)11-14-4-5-14/h1-3,6-10,14,16H,4-5,11-13H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHMRJGGXMSZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=CC=C(C=C3)C(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.